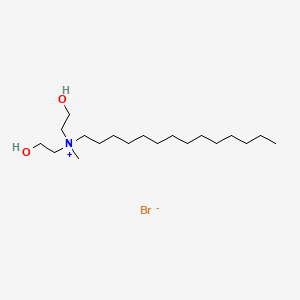

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. This compound is often used in various industrial and scientific applications due to its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide typically involves the reaction of tetradecyl bromide with N,N-bis(2-hydroxyethyl)methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield N,N-bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium hydroxide .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C19H42BrNO2

- Molecular Weight : 398.47 g/mol

- CAS Number : 130366-80-2

The compound features a tetradecyl group linked to a quaternary ammonium nitrogen, with two hydroxyethyl substituents. Its unique structure contributes to its surfactant properties and potential applications in several domains.

Chemistry

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide is extensively used as a surfactant in various chemical reactions, enhancing solubility and reaction rates. Its ability to reduce surface tension makes it valuable in formulations requiring improved wetting properties.

Biology

In biological research, this compound is employed for its antimicrobial properties. It has been used in cell culture applications and molecular biology studies due to its effectiveness in inhibiting microbial growth.

Medicine

The compound is under investigation for its potential use in drug delivery systems. Its surfactant properties can facilitate the transport of therapeutic agents across biological membranes. Additionally, its antimicrobial efficacy positions it as a candidate for developing disinfectants and antiseptics.

Industry

Industrially, this compound is utilized in formulating detergents, disinfectants, and personal care products. Its effectiveness as an emulsifier and stabilizer enhances product performance.

Case Studies and Research Findings

Several studies have highlighted the antimicrobial properties of this compound:

Antimicrobial Efficacy

A study demonstrated that this compound exhibits significant bactericidal effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values reported are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 - 64 |

| Escherichia coli | 16 |

Moreover, it has shown potential in biofilm inhibition on surfaces, crucial for preventing infections in medical settings.

Biochemical Pathways

Research indicates that this compound affects biochemical pathways related to mineral surface interactions, particularly in separating hematite from quartz in flotation processes. This application is particularly relevant in mineral processing industries.

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This action is primarily due to its surfactant properties, which allow it to insert into and destabilize the membrane structure .

Comparison with Similar Compounds

Similar Compounds

- N,N-Bis(2-hydroxyethyl)oleamide

- N,N-Bis(2-hydroxyethyl)taurine

- N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium bromide

Uniqueness

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide is unique due to its specific chain length and the presence of both hydroxyethyl and methyl groups. This structure provides it with distinct surfactant properties and antimicrobial efficacy compared to other similar compounds .

Biological Activity

N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide, also known as a quaternary ammonium compound, is of significant interest due to its diverse biological activities. This compound features a long alkyl chain, which contributes to its surfactant properties and potential applications in various fields, including medicine and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant effects.

- Molecular Formula : C19H42BrNO2

- Molecular Weight : 398.47 g/mol

- CAS Number : 130366-80-2

- Structure : The compound contains a tetradecyl group linked to a quaternary ammonium nitrogen, with two hydroxyethyl substituents.

Antimicrobial Activity

Research has indicated that quaternary ammonium compounds (QACs) exhibit significant antimicrobial properties. The mechanism typically involves disruption of microbial cell membranes, leading to cell lysis.

-

Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound demonstrates effective antimicrobial activity against various bacterial strains. For instance:

- Staphylococcus aureus : MIC values reported range from 32 to 64 µg/mL.

- Escherichia coli : MIC values around 16 µg/mL were observed.

-

Biofilm Inhibition : This compound has been tested for its ability to prevent biofilm formation on surfaces, which is crucial in medical and industrial settings. Its efficacy varies with concentration:

- At concentrations above 64 µg/mL, significant reductions in biofilm formation were noted on polystyrene surfaces.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cell lines:

| Cell Line | IC50 (µg/mL) | Observations |

|---|---|---|

| HeLa | 15 | Significant reduction in cell viability |

| MCF-7 | 20 | Induction of apoptosis observed |

| NIH 3T3 | 30 | Moderate cytotoxicity noted |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that while the compound is effective against pathogens, it also poses risks to mammalian cells at certain concentrations.

The biological activity of this compound can be attributed to its ability to interact with lipid membranes due to its amphiphilic nature. The long hydrophobic alkyl chain facilitates insertion into lipid bilayers, disrupting membrane integrity and leading to cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Coatings evaluated the effectiveness of this compound against biofilms formed by various bacteria on different substrates. Results indicated that treatment with the compound reduced biofilm mass significantly compared to untreated controls over a period of 90 days . -

Cytotoxicity Assessment :

A separate research effort assessed the cytotoxic effects on human cancer cell lines, revealing that the compound induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .

Properties

IUPAC Name |

bis(2-hydroxyethyl)-methyl-tetradecylazanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42NO2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20(2,16-18-21)17-19-22;/h21-22H,3-19H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZGOXOAOUFWEN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635365 |

Source

|

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117782-92-0 |

Source

|

| Record name | N,N-Bis(2-hydroxyethyl)-N-methyltetradecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.